3b-(4-Iodophenyl)tropane-2b-carboxylic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

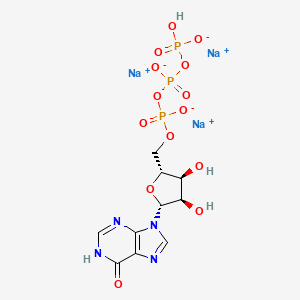

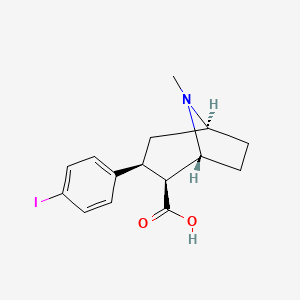

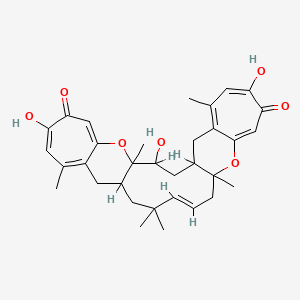

“3b-(4-Iodophenyl)tropane-2b-carboxylic” is a high-affinity cocaine analogue . It belongs to the class of organic compounds known as phenyltropanes, which are compounds containing a phenyl group linked to a tropane moiety .

Molecular Structure Analysis

The molecular formula of “3b-(4-Iodophenyl)tropane-2b-carboxylic” is C15H18INO2. It is characterized by its unique bicyclic tropane ring system .Physical And Chemical Properties Analysis

The compound is characterized by a highly hydrophobic microenvironment in the binding pocket for cocaine-like uptake inhibitors . The fluorescence of bound “3b-(4-Iodophenyl)tropane-2b-carboxylic” displays an emission maximum (lmax) of 532 nm .Aplicaciones Científicas De Investigación

Binding Properties and Reduction of Cocaine Self-Administration : One study highlights the synthesis and monoamine transporter binding properties of 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester (3b), an analogue of 3β-(4-Iodophenyl)tropane-2β-carboxylic, which shows high affinity for both the dopamine and serotonin transporters. This compound significantly reduces cocaine self-administration in rhesus monkeys (Carroll et al., 2005).

Dopamine Transporter Imaging Agent : Another study discusses the synthesis and iodine labeling of β-CIT, a compound structurally related to 3β-(4-Iodophenyl)tropane-2β-carboxylic, as a dopamine transporter imaging agent. This research supports its application in imaging and studying dopamine transporters (Zheng, 2000).

Study of Radiolabelled Analogues : Research into the synthesis and binding properties of radiolabelled analogues of nortropane derivatives, including those based on 3β-(4-Iodophenyl)tropane-2β-carboxylic, demonstrates their utility in studying the dopamine transporter. These compounds offer high affinity and selectivity for dopamine transporters, making them valuable for SPECT markers for dopamine neurons (Emond et al., 1997).

Investigation of Cocaine Analogues : A study on cocaine and its analogues, including 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid ester and amide analogues, found these compounds to be high-affinity and selective inhibitors for the dopamine transporter. This research contributes to the understanding of cocaine's mechanism of action and the development of potential cocaine antagonists (Carroll et al., 1995).

Parkinson's Disease Research : An interesting application is seen in a case report of a Korean woman with juvenile Parkinson's disease, where a mutation in the parkin gene was identified. The study used iodine I 123-2β-carbomethoxy-3β-(4-iodophenyl)-tropane (CIT) single-photon emission computed tomography for diagnosing and understanding the disease's progression (Jeon et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYUBPMVXGWBJ-DGAVXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3b-(4-Iodophenyl)tropane-2b-carboxylic | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)